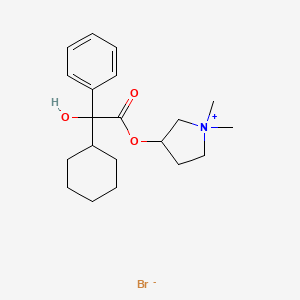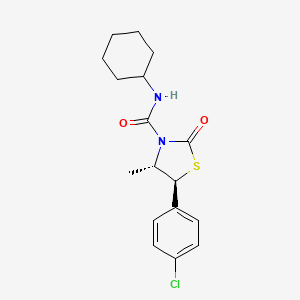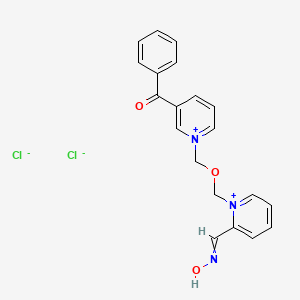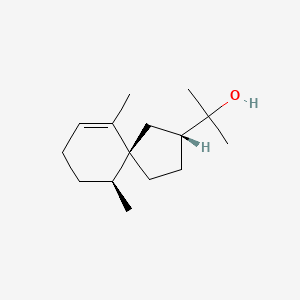
ヒストレリン
概要
説明
ヒストレリンは、ゴナドトロピン放出ホルモン(GnRH)の合成ノナペプチドアナログであり、効力が強化されています。主に男性の前立腺がんや女性の子宮筋腫などのホルモン感受性がんの治療に使用されます。 さらに、ヒストレリンは小児の中枢性早熟の治療にも有効です .
作用機序
ヒストレリンは、下垂体腺のゴナドトロピン放出ホルモン(GnRH)受容体の強力なアゴニストとして作用します。投与されると、最初は黄体形成ホルモン(LH)と卵胞刺激ホルモン(FSH)の放出を刺激します。連続投与は、GnRH受容体のダウンレギュレーションと下垂体性ゴナドトロプの脱感作を引き起こし、LHとFSHの分泌が減少します。 このゴナドトロピンの放出抑制は、テストステロンやエストロゲンなどの性ホルモンのレベルの低下につながります .
類似の化合物との比較
ヒストレリンは、リュープロレリン、ゴセレリン、トリプトレリンなどの他のGnRHアゴニストと比較されます。これらの化合物はすべて作用機序が似ていますが、ヒストレリンは、長時間作用性の皮下移植片として製剤化されている点で独特であり、最長12か月まで持続的な薬物放出を実現します。 これは、長期的なホルモン抑制が必要な患者にとって特に有利です .
類似の化合物
- リュープロレリン
- ゴセレリン
- トリプトレリン
ヒストレリンの独自の製剤と延長された作用時間は、他のGnRHアゴニストとは異なり、特定の臨床用途にとって貴重な選択肢となっています .
科学的研究の応用
Histrelin has a wide range of scientific research applications:
Chemistry: Histrelin is used as a model compound in peptide synthesis studies to develop new methods for peptide bond formation and purification.
Biology: In biological research, histrelin is used to study the regulation of gonadotropin release and its effects on reproductive physiology.
Medicine: Clinically, histrelin is used to treat hormone-sensitive cancers and central precocious puberty. .
生化学分析
Biochemical Properties
Histrelin plays a crucial role in biochemical reactions by interacting with specific receptors and proteins. It binds to the GnRH receptor on pituitary gonadotrophs, leading to the production of LH and FSH . These hormones are essential for regulating sexual maturation and reproductive function. The interaction between histrelin and the GnRH receptor is characterized by high affinity and specificity, which ensures effective modulation of gonadotropin release .
Cellular Effects
Histrelin exerts significant effects on various cell types and cellular processes. In the pituitary gland, histrelin stimulates gonadotropes to release LH and FSH, which subsequently influence the function of gonadal cells . This stimulation leads to increased production of sex steroids such as testosterone and estradiol. Additionally, histrelin affects cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of these hormones . In prostate cancer cells, histrelin reduces testosterone levels, thereby inhibiting cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of histrelin involves its binding to the GnRH receptor on pituitary gonadotrophs. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways . Initially, histrelin stimulates the release of LH and FSH, but with continuous administration, it desensitizes the GnRH receptor, leading to decreased gonadotropin release . This results in reduced levels of sex steroids, which is beneficial in conditions like prostate cancer and central precocious puberty .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of histrelin change over time. Initially, there is a transient increase in serum concentrations of estradiol and testosterone during the first week of treatment . With continuous administration, histrelin maintains stable hormone levels by desensitizing the GnRH receptor . The stability and degradation of histrelin are influenced by its formulation as a subcutaneous implant, which ensures a controlled release over an extended period . Long-term studies have shown that histrelin effectively suppresses hormone levels for up to 12 months .
Dosage Effects in Animal Models
In animal models, the effects of histrelin vary with different dosages. Studies have shown that both low and high doses of histrelin can induce ovulation in mares . Higher doses may lead to adverse effects such as impaired fertility in male animals . The threshold effects observed in these studies indicate that careful dosage adjustments are necessary to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
Histrelin is metabolized by proteases throughout the body, resulting in several peptide fragments produced by hydrolysis . In human hepatocytes, a single histrelin metabolite resulting from C-terminal dealkylation has been identified . This metabolic pathway ensures the gradual breakdown of histrelin, allowing for its sustained therapeutic effects over time .
Transport and Distribution
Histrelin is transported and distributed within cells and tissues through specific mechanisms. It has a high bioavailability of 92% and is primarily bound to plasma proteins . The distribution volume of histrelin is approximately 58.4 liters, indicating its extensive distribution within the body . The controlled release from subcutaneous implants ensures a steady concentration of histrelin in the bloodstream, facilitating its therapeutic effects .
Subcellular Localization
The subcellular localization of histrelin is primarily within the pituitary gonadotrophs, where it binds to the GnRH receptor . This binding triggers the release of LH and FSH, which then act on gonadal cells to regulate hormone production . The specific targeting of histrelin to these cells ensures its effective modulation of gonadotropin release and subsequent hormonal effects .
準備方法
ヒストレリンは、一連のペプチドカップリング反応によって合成されます。合成経路には、保護されたアミノ酸を順次添加してノナペプチド鎖を形成することが含まれます。反応条件には、通常、ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬を使用してペプチド結合形成を促進することが含まれます。 最終生成物は、高性能液体クロマトグラフィー(HPLC)を使用して精製され、高純度が保証されます .
ヒストレリンの工業生産には、自動ペプチド合成機を使用した大規模ペプチド合成が伴います。 このプロセスは、高収率と高純度を実現するように最適化されており、最終生成物は臨床使用のために皮下移植片に製剤化されます .
化学反応の分析
ヒストレリンは、以下を含むさまざまな化学反応を起こします。
酸化: ヒストレリンは酸化されて、システイン残基間にジスルフィド結合を形成することができ、生物学的活性を阻害する可能性があります。
還元: 還元反応は、ジスルフィド結合を切断し、ペプチドを還元された形に復元することができます。
置換: ヒストレリンは、特定のアミノ酸を他の残基に置き換えることにより、活性を調整したり、安定性を高めたりする置換反応を起こすことができます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤や、ジチオトレイトール(DTT)などの還元剤が含まれます。 これらの反応から生成される主な生成物は、ペプチド構造に対する特定の改変によって異なります .
科学研究への応用
ヒストレリンは、幅広い科学研究への応用があります。
類似化合物との比較
Histrelin is compared with other GnRH agonists such as leuprolide, goserelin, and triptorelin. While all these compounds share a similar mechanism of action, histrelin is unique in its formulation as a long-acting subcutaneous implant, providing sustained drug release for up to 12 months. This makes it particularly advantageous for patients requiring long-term hormone suppression .
Similar Compounds
- Leuprolide
- Goserelin
- Triptorelin
Histrelin’s unique formulation and extended duration of action distinguish it from other GnRH agonists, making it a valuable option for specific clinical applications .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52-,53+,54-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXHVIJIIXKSOE-QILQGKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H86N18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227543 | |
| Record name | Histrelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Histrelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone [LHRH], gonadorelin)., Histrelin is a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. After initial administration of histrelin, there is a transient surge in circulating concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and gonadal steroids (testosterone and dihydrotestosterone in males). Following chronic and continuous administration of histrelin (generally, 2-4 weeks after initiation of therapy), a sustained decrease in LH and FSH secretion and a marked reduction in serum testosterone concentrations are observed. Reductions in serum testosterone concentrations in males receiving histrelin are comparable to those achieved after surgical castration (i.e., less than 50 ng/dL)., Histrelin acetate, an LH-RH agonist, acts as a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. Both animal and human studies indicate that following an initial stimulatory phase, chronic, subcutaneous administration of histrelin acetate desensitizes responsiveness of the pituitary gonadotropin which, in turn, causes a reduction in testicular steroidogenesis. In humans, administration of histrelin acetate results in an initial increase in circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in concentration of gonadal steroids (testosterone and dihydrotestosterone in males). However, continuous administration of histrelin acetate results in decreased levels of LH and FSH. In males, testosterone is reduced to castrate levels. These decreases occur within 2 to 4 weeks after initiation of treatment., The possible direct effect of gonadotropin-releasing hormone (GnRH) and a potent GnRH agonist [( imBzl )-D- His6 -Pro9-NEt]-GnRH on basal and human chorionic gonadotropin (hCG)-stimulated progesterone, androstenedione, and estradiol production by cultured human luteal cells was examined. Luteal cells from the early or midluteal phase of the menstrual cycle responded to hCG stimulation with two to fivefold increases in steroid production in both short-term (4 hours) and long-term (up to 144 hours) culture in chemically defined medium without serum. After 48 hours in this system, levels of androstenedione and estradiol were very low, and progesterone was the predominant steroid produced. The addition of GnRH or a potent GnRH agonist to the medium had no effect on either basal or hCG-stimulated steroid secretion. When luteal cells were cultured longer (for up to 10 days) in the presence of serum, GnRH agonist caused no significant alteration of either basal or hCG-stimulated progesterone production. Collectively, these results support the conclusion that GnRH and its potent agonist do not act directly on human corpora luteal cells to modulate steroidogenesis. | |
| Record name | HISTRELIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
76712-82-8 | |
| Record name | Histrelin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076712828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histrelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HISTRELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H50H3S3W74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HISTRELIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Histrelin interact with its target and what are the downstream effects?
A1: Histrelin exerts its effects by binding to and activating GnRH receptors in the pituitary gland. [] Prolonged administration leads to desensitization of these receptors, ultimately inhibiting the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] This suppression of gonadotropins results in a significant decline in testosterone production in males and estradiol production in females. []
Q2: What is the significance of the sustained suppression of gonadotropins achieved by Histrelin?
A2: Sustained gonadotropin suppression is crucial for managing conditions like central precocious puberty (CPP) [, , , ], where premature activation of the hypothalamic-pituitary-gonadal (HPG) axis leads to early pubertal development. Histrelin effectively halts this process, allowing for normal growth and development. [, , , ]
Q3: What is the molecular formula and weight of Histrelin?
A3: Histrelin is a synthetic nonapeptide analog of GnRH. Its molecular formula is C41H59N13O9 and its molecular weight is 874.01 g/mol. []
Q4: Are there any specific challenges related to the stability and formulation of Histrelin?
A4: Histrelin, like many peptides, can be susceptible to degradation. To address this, it is formulated as a subcutaneous implant (Vantas) that allows for continuous, controlled release of the drug over an extended period, typically a year. [, , , ]
Q5: What is the significance of the subcutaneous implant formulation for Histrelin?
A5: The implant formulation offers several advantages over traditional injection-based therapies, including:
- Improved patient compliance: Eliminating the need for frequent injections leads to better adherence to treatment. [, , ]
- Consistent drug delivery: The implant ensures a steady release of Histrelin, maintaining therapeutic levels and maximizing efficacy. [, , , ]
- Reduced side effects: Avoiding peak-and-trough fluctuations in drug levels associated with injections may minimize side effects. [, , ]
Q6: How is Histrelin absorbed and distributed in the body?
A6: The subcutaneous implant provides a slow and continuous release of Histrelin into the systemic circulation, bypassing the need for absorption from the gastrointestinal tract. [, , , ]
Q7: How long does it take for Histrelin to achieve its therapeutic effect?
A7: Histrelin effectively suppresses testosterone to castrate levels within 4–5 weeks of implant insertion. [, , ]
Q8: How is Histrelin metabolized and excreted?
A8: As a peptide, Histrelin is primarily metabolized by peptidases into smaller inactive fragments. These metabolites are then renally excreted. []
Q9: What are the main applications of Histrelin based on in vitro and in vivo studies?
A9: Histrelin's primary application is in treating CPP in children. [, , , ] Studies demonstrate its efficacy in suppressing pubertal hormones, slowing bone age advancement, and improving predicted adult height. [, , , ]
Q10: Are there any known mechanisms of resistance to Histrelin therapy?
A11: While resistance to GnRH agonists is uncommon, it can occur. Mechanisms may involve mutations in the GnRH receptor, leading to reduced binding affinity or impaired downstream signaling. []
Q11: What is the safety profile of the Histrelin implant?
A12: The Histrelin implant is generally well-tolerated. [, , ] The most common side effects are mild and localized to the implant site, such as pain, bruising, or redness. [, , ]
Q12: Are there specific biomarkers used to monitor the effectiveness of Histrelin therapy?
A14: Yes, monitoring serum levels of LH, FSH, testosterone (in males), and estradiol (in females) is crucial for assessing the effectiveness of Histrelin therapy. [, , ] Suppression of these hormones to prepubertal levels indicates successful treatment. [, , ]
Q13: What analytical methods are used to measure Histrelin levels in biological samples?
A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used technique to quantify Histrelin levels in serum. This method provides high sensitivity and specificity.
Q14: What are the alternatives to Histrelin for the treatment of CPP?
A16: Other GnRH agonists, such as leuprolide and triptorelin, are commonly used alternatives to Histrelin for managing CPP. [, , , ] These agents are typically administered as intramuscular injections at varying intervals. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(5-Bromo-2-pyridyl)-3-[2-(2-chlorophenyl)ethyl]thiourea](/img/structure/B1673241.png)
![1-(5-Bromopyridin-2-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea](/img/structure/B1673242.png)



